molecular formula C9H18N2O B1437539 (2R)-N-propylpiperidine-2-carboxamide CAS No. 1604368-79-7

(2R)-N-propylpiperidine-2-carboxamide

Cat. No. B1437539
M. Wt: 170.25 g/mol
InChI Key: CUDKXVVKOCEJEY-MRVPVSSYSA-N
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Description

(2R)-N-propylpiperidine-2-carboxamide, also known as (2R)-NPCA, is an organic compound that has recently been the focus of scientific research. It is a chiral amide and an analog of the neurotransmitter GABA (γ-Aminobutyric acid). (2R)-NPCA has been studied for its potential applications in neuroscience, as well as its ability to act as a GABA agonist.

Scientific Research Applications

Insect Repellent Research

(Grant et al., 2020) discussed the use of carboxamides, including (2R)-N-propylpiperidine-2-carboxamide, as novel insect repellents. These compounds, particularly acylpiperidines and carboxamides, showed potential as more effective alternatives to DEET. They demonstrated the ability to inhibit the activity of insect odorant receptors, indicating their effectiveness in disrupting insect olfactory systems.

Cancer Treatment Research

(2R)-N-propylpiperidine-2-carboxamide has been studied in the context of cancer treatment. (Riahi et al., 2008) and (Sharma, 2014), (Sharma, 2015) conducted studies on derivatives of (2R)-N-propylpiperidine-2-carboxamide as inhibitors of poly(ADP-ribose) polymerase (PARP), which is a target for cancer therapy. These studies involved quantitative structure-activity relationship analysis and demonstrated the potential of these compounds in inhibiting PARP, a key enzyme involved in cancer cell proliferation.

Organic Synthesis and Biocatalysis

Research has also been conducted on the use of (2R)-N-propylpiperidine-2-carboxamide in organic synthesis and biocatalysis. (Morán-Ramallal et al., 2010), (Morán-Ramallal et al., 2007), and (Chen et al., 2012) focused on the preparation and transformation of carboxamide compounds for the synthesis of non-natural amino acids and other organic compounds. These studies highlighted the role of specific carboxamides in producing enantiopure compounds, which are crucial for the development of pharmaceuticals and other specialized organic materials.

Medical Imaging and Drug Synthesis

Carboxamides, including (2R)-N-propylpiperidine-2-carboxamide, have been researched for their potential in medical imaging and drug synthesis. (Beer et al., 1995) studied the synthesis of related compounds for use in positron emission tomography (PET), a medical imaging technique. The research explored the creation of novel compounds that inhibit monoamine oxidase B (MAO-B), which is significant in neuropsychiatric diseases.

properties

IUPAC Name

(2R)-N-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDKXVVKOCEJEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-propylpiperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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